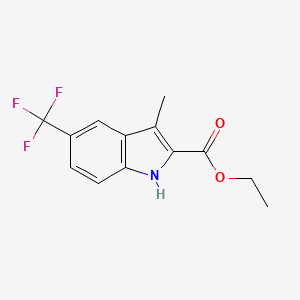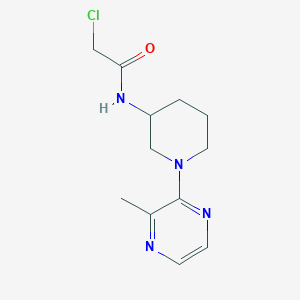
Ethyl 2-((5,8-difluoroquinolin-4-yl)oxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-((5,8-difluoroquinolin-4-yl)oxy)acetate is a fluorinated quinoline derivative. This compound is part of a broader class of quinoline-based molecules, which are known for their diverse applications in medicinal chemistry, particularly in the development of antibacterial and antimalarial agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((5,8-difluoroquinolin-4-yl)oxy)acetate typically involves the reaction of 5,8-difluoroquinoline with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-((5,8-difluoroquinolin-4-yl)oxy)acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms on the quinoline ring can be substituted by nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, altering the oxidation state of the quinoline ring.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic substitution: Substituted quinoline derivatives.
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Hydrolysis: 2-((5,8-difluoroquinolin-4-yl)oxy)acetic acid.
Applications De Recherche Scientifique
Ethyl 2-((5,8-difluoroquinolin-4-yl)oxy)acetate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential antibacterial and antimalarial agents.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Material Science: Utilized in the development of novel materials with unique electronic and optical properties
Mécanisme D'action
The mechanism of action of Ethyl 2-((5,8-difluoroquinolin-4-yl)oxy)acetate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication and transcription. The presence of fluorine atoms enhances its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-((5-chloroquinolin-8-yl)oxy)acetate
- Fluoroquinolones : Such as ciprofloxacin and levofloxacin.
- Other fluorinated quinolines .
Uniqueness
Ethyl 2-((5,8-difluoroquinolin-4-yl)oxy)acetate is unique due to the specific positioning of the fluorine atoms on the quinoline ring, which can significantly influence its chemical reactivity and biological activity. This compound’s unique structure allows for specific interactions with biological targets, making it a valuable molecule in drug discovery and development .
Propriétés
Formule moléculaire |
C13H11F2NO3 |
|---|---|
Poids moléculaire |
267.23 g/mol |
Nom IUPAC |
ethyl 2-(5,8-difluoroquinolin-4-yl)oxyacetate |
InChI |
InChI=1S/C13H11F2NO3/c1-2-18-11(17)7-19-10-5-6-16-13-9(15)4-3-8(14)12(10)13/h3-6H,2,7H2,1H3 |
Clé InChI |
RGPFOZMYFYVSNY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)COC1=CC=NC2=C(C=CC(=C12)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-(Benzo[D][1,3]dioxol-5-YL)-2,3-dihydroquinolin-4(1H)-one](/img/structure/B15064847.png)




